1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole
Description
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is a sulfonamide derivative of 3,5-dimethylpyrazole, characterized by a 4-butoxy-3-methylphenyl sulfonyl group attached to the pyrazole ring. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties, as sulfur-containing fragments and bulky substituents (e.g., butoxy groups) can improve membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-5-6-9-21-16-8-7-15(10-12(16)2)22(19,20)18-14(4)11-13(3)17-18/h7-8,10-11H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIMMWLRDILLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Butoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a butoxy group and a dimethylpyrazole moiety, positions it as a versatile building block in various scientific fields, including chemistry, biology, and medicine.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation and substitution reactions.
Key Reactions:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : The sulfonyl group can be reduced to a sulfide group.
- Substitution : Nucleophilic substitution can occur at the sulfonyl group.
Biology
Research has indicated that this compound exhibits potential biological activity. Studies are ongoing to explore its effects on various enzymes and receptors.
Biological Activity Highlights:
- Antimicrobial Properties : It has shown promising antibacterial activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 6 |
| 2 | Escherichia coli | 32 |
| 3 | Candida albicans | 11 |
- Phosphodiesterase Type 4 Inhibition : This compound has been investigated for its potential as a phosphodiesterase type 4 inhibitor, which could have applications in treating inflammatory diseases.
Medicine
The therapeutic potential of this compound is being explored, particularly in the context of inflammatory diseases and cancer treatment. Its mechanism of action involves interactions with specific molecular targets that may inhibit enzyme activity or influence various biological pathways.
Case Studies:
- Antimicrobial Study : A study evaluating new derivatives synthesized from related pyrazole compounds highlighted significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of substituents enhanced antimicrobial activity.
- PDE4 Inhibition Research : Recent investigations into pyrazole derivatives have shown promising inhibitory effects on PDE4 activity, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety can also interact with various biological pathways, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Halogenated Derivatives
- Trifluoromethyl-Substituted Pyrazoles: Compounds such as 4-[3-[3,5-bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl]benzoic acid (MW: 576.07) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl groups, which reduce oxidative degradation .
- Chloro/Fluoro Derivatives: Halogenation (e.g., 5-chloro-2,4-difluoro-anilino substituents) improves lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in compounds . The butoxy group in the target compound may offer similar lipophilicity but with reduced steric hindrance.
Sulfur-Containing Analogues
- Thioethers and Sulfones : Bis(3,5-dimethylpyrazol-1-yl)thiapentane derivatives (e.g., 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane) are precursors to sulfoxides and sulfones. Oxidation of thioethers to sulfones parallels the sulfonyl group’s role in the target compound, but sulfones generally exhibit higher polarity and stability .
- Tosylates : N-(2-p-Toluenesulfonylethyl)-3,5-dimethylpyrazole () highlights the versatility of sulfonyl groups in coordinating metal ions (e.g., Cu(II)), a property that could be explored in the target compound for catalytic or medicinal applications .
Data Table: Comparative Analysis of Pyrazole Derivatives
Biological Activity
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole (CAS No. 957502-75-9) is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, featuring a butoxy group and a dimethylpyrazole moiety, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves:
- Preparation of Intermediate : The synthesis begins with the formation of 4-butoxy-3-methylbenzenesulfonyl chloride by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.
- Formation of Final Product : This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine.
The molecular formula is with a molecular weight of approximately 322.4 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including those similar to this compound. In one study, derivatives were tested against several microorganisms, revealing varying degrees of antibacterial activity:
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 6 |
| 2 | Escherichia coli | 32 |
| 3 | Candida albicans | 11 |
The results indicated that Gram-negative bacteria showed greater sensitivity compared to Gram-positive strains .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors. The sulfonyl group can inhibit enzyme activity, while the pyrazole moiety may influence various biological pathways. Further research is needed to elucidate the precise molecular targets involved .
Study on Antimicrobial Properties
In a study evaluating new derivatives synthesized from 3,5-dimethyl pyrazole, compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of substituents such as chlorine and methyl groups was noted to enhance antimicrobial activity .
Research on PDE4 Inhibition
Another study focused on the synthesis and bioactivity of various pyrazole derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors. These compounds demonstrated promising inhibitory effects on PDE4 activity, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other sulfonyl pyrazoles to highlight its unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-[(4-Butoxy-2-methylphenyl)sulfonyl]-3-methylthiourea | Thiourea instead of pyrazole | Different pharmacological profile |
| 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-1H-benzotriazole | Benzotriazole ring | Potentially different biological activity |
This comparison illustrates how structural variations can influence biological properties and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
